1-(4-Ethyl-3-nitrophenyl)adamantane
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Overview
Description
1-(4-Ethyl-3-nitrophenyl)adamantane is an organic compound characterized by the presence of an adamantane core substituted with a 4-ethyl-3-nitrophenyl group. This compound is notable for its unique structural features, which combine the rigidity of the adamantane framework with the functional versatility of the nitrophenyl group. The adamantane core is a tricyclic hydrocarbon known for its stability and diamond-like structure, making it a valuable scaffold in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane typically involves the functionalization of adamantane derivatives. One common method includes the nitration of 4-ethyladamantane followed by a Friedel-Crafts alkylation to introduce the nitrophenyl group. The reaction conditions often require strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).
Major Products:
Reduction: 1-(4-Ethyl-3-aminophenyl)adamantane.
Oxidation: 1-(4-Ethyl-3-nitrophenyl)adamantanone.
Substitution: Various alkyl or aryl substituted adamantane derivatives.
Scientific Research Applications
1-(4-Ethyl-3-nitrophenyl)adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: Investigated for its potential as a molecular probe due to its stable and rigid structure.
Medicine: Explored for its antiviral and anticancer properties, leveraging the bioactivity of the nitrophenyl group.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the adamantane core provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Methyl-3-nitrophenyl)adamantane
- 1-(4-Ethyl-3-aminophenyl)adamantane
- 1-(4-Ethyl-3-hydroxyphenyl)adamantane
Uniqueness: 1-(4-Ethyl-3-nitrophenyl)adamantane stands out due to the combination of the ethyl and nitrophenyl groups, which confer unique electronic and steric properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the design of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
1-(4-ethyl-3-nitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZIODUGWGGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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